

Spectroscopic Profile of α -Campholenal: A Technical Guide

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Compound of Interest

Compound Name: *alpha*-Campholenal

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This technical guide provides an in-depth overview of the spectroscopic data for α -Campholenal, a monocyclic monoterpenoid aldehyde. The information is compiled to assist in the identification, characterization, and analysis of this compound in research and development settings.

Compound Overview

- IUPAC Name: 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde
- Molecular Formula: C₁₀H₁₆O
- Molecular Weight: 152.23 g/mol .[\[1\]](#)
- CAS Number: 4501-58-0.[\[1\]](#)
- Appearance: Colorless liquid with a refreshing, sweet-woody odor.[\[1\]](#)

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for α -Campholenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 1: ^{13}C NMR Spectral Data for α -Campholenal

Chemical Shift (ppm)	Carbon Atom Assignment
203.2	C10 (Aldehyde C=O)
147.2	C3
120.4	C4
50.3	C5
48.9	C1
44.1	C2
25.5	C9
24.9	C8
20.9	C7
12.5	C6

Data sourced from the Human Metabolome Database (HMDB).

The ^1H NMR spectrum provides details about the proton environments in the molecule. As experimental data with full assignment is not readily available, a predicted ^1H NMR spectrum is presented below.

Table 2: Predicted ^1H NMR Spectral Data for α -Campholenal

Chemical Shift (ppm)	Multiplicity	Integration	Proton Assignment
9.76	t	1H	H10 (Aldehyde)
5.25	m	1H	H4
2.40	m	1H	H5
2.30	m	1H	H1a
2.20	m	1H	H1b
1.65	s	3H	H6
1.05	s	3H	H8
0.95	s	3H	H9
0.70	s	3H	H7

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are characteristic absorption bands expected for α -Campholenal based on its structure.

Table 3: Predicted IR Absorption Data for α -Campholenal

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955	Strong	C-H stretch (alkane)
2870	Medium	C-H stretch (alkane)
2720	Medium	H-C=O stretch (aldehyde)
1725	Strong	C=O stretch (aldehyde)
1650	Medium	C=C stretch (alkene)
1465	Medium	C-H bend (alkane)
1375	Medium	C-H bend (gem-dimethyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of α -Campholenal is available from the NIST WebBook.

Table 4: Mass Spectrometry Data for α -Campholenal

m/z	Relative Intensity	Proposed Fragment Ion
152	5%	[M] ⁺ (Molecular Ion)
109	100%	[M - C ₃ H ₇] ⁺
95	40%	[C ₇ H ₁₁] ⁺
81	65%	[C ₆ H ₉] ⁺
67	55%	[C ₅ H ₇] ⁺
41	80%	[C ₃ H ₅] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: A sample of α -Campholenal (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , ~0.5 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
- ^1H NMR Acquisition: A standard pulse sequence is used to acquire the ^1H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay to ensure full relaxation of the protons.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ^{13}C NMR spectrum, resulting in singlets for each unique carbon. A wider spectral width is used (e.g., 0-220 ppm). Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR.

IR Spectroscopy

- Sample Preparation: A drop of neat liquid α -Campholenal is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then scanned over the mid-IR range (typically 4000-400 cm^{-1}). The final spectrum is presented as transmittance or absorbance versus wavenumber.

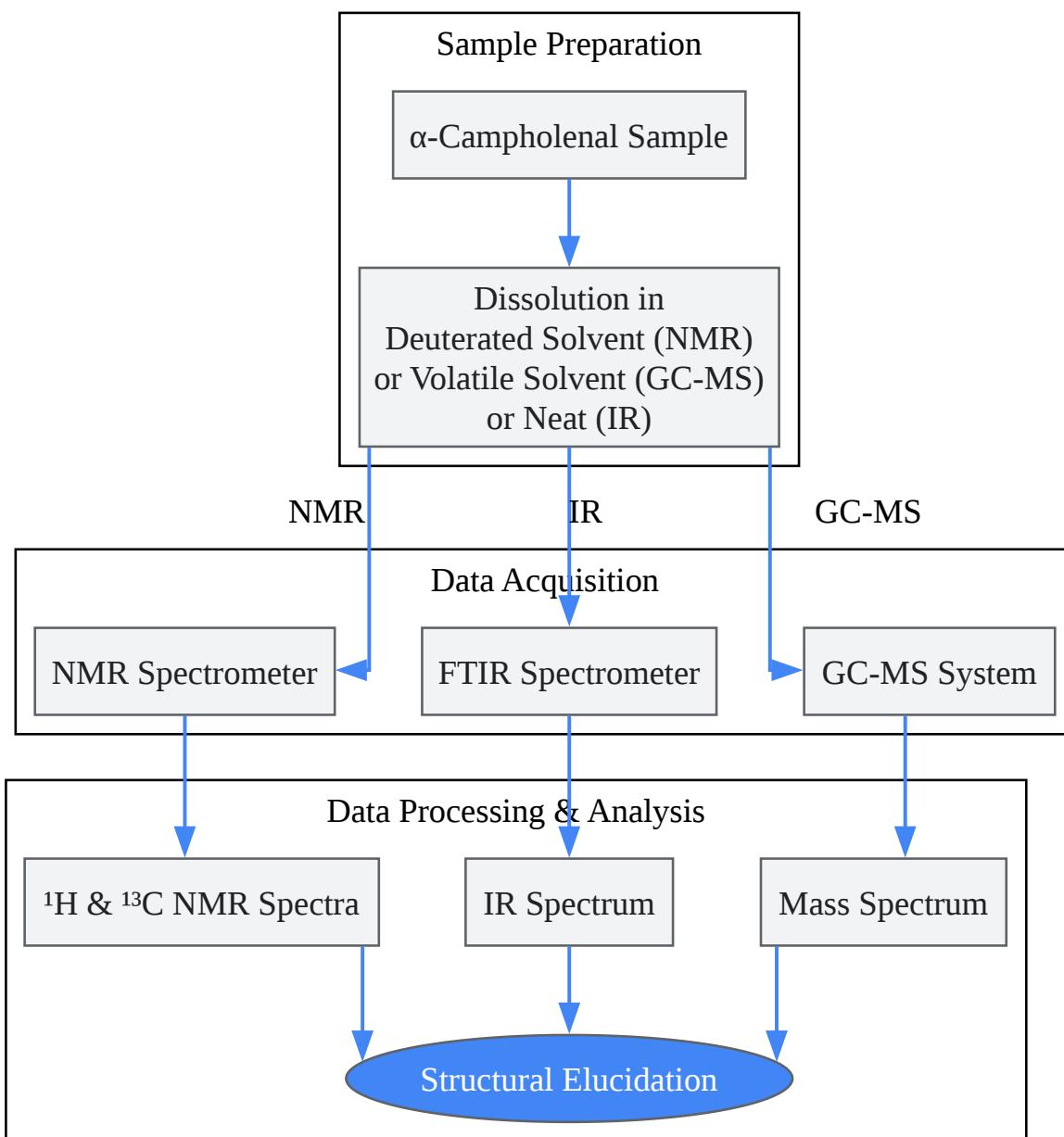
Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of α -Campholenal is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
 - Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
 - Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
 - Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scanned over a mass-to-charge ratio (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 40-200).

Visualizations

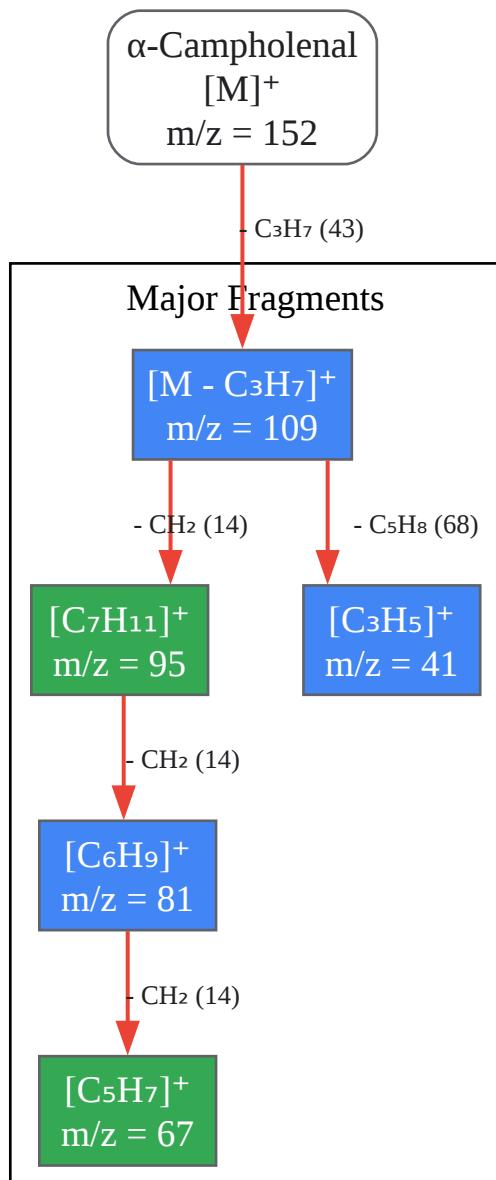
Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of α-Campholenal.

Proposed Mass Spectrometry Fragmentation of α-Campholenal



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Caption: Proposed fragmentation pathway for α -Campholenal in EI-MS.

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References

- 1. alpha-Campholenal | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]
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